molecular formula C21H20O3 B11155999 3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

Cat. No.: B11155999
M. Wt: 320.4 g/mol
InChI Key: GNAAFJLOCGWOMZ-UHFFFAOYSA-N
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Description

3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is a synthetic organic compound with the molecular formula C21H20O3. It belongs to the class of chromenone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one typically involves the reaction of 7,8,9,10-tetrahydro-6H-benzo©chromen-6-one with 1-phenylethanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

3-(1-phenylethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C21H20O3/c1-14(15-7-3-2-4-8-15)23-16-11-12-18-17-9-5-6-10-19(17)21(22)24-20(18)13-16/h2-4,7-8,11-14H,5-6,9-10H2,1H3

InChI Key

GNAAFJLOCGWOMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3

Origin of Product

United States

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